molecular formula C17H14FN3O3S B2985282 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851865-19-5

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2985282
CAS No.: 851865-19-5
M. Wt: 359.38
InChI Key: HGDMABVROYAJHB-UHFFFAOYSA-N
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Description

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole is a synthetic nitroimidazole-based compound of significant interest in medicinal chemistry and antibacterial research. This complex molecule is built on a 4,5-dihydro-1H-imidazole (imidazoline) core, functionalized with a 4-nitrobenzoyl group at the 1-position and a (3-fluorophenyl)methylsulfanyl moiety at the 2-position. The strategic incorporation of both the nitroaromatic and the fluorinated benzylthioether groups is designed to enhance the compound's potential biological activity and physicochemical properties. The primary research value of this compound lies in its potential as a lead structure for the development of novel anti-infective agents. The nitroimidazole scaffold is a privileged structure in drug discovery, well-known for its broad-spectrum biological activities, particularly against anaerobic bacteria and various parasites . Its mechanism of action is typically prodrug-based, where the nitro group undergoes enzymatic reduction under low-oxygen conditions, generating cytotoxic radical anions that cause DNA damage and strand breaks, ultimately leading to cell death . The specific structural modifications in this compound—including the fluorobenzyl side chain—may be explored to overcome bacterial resistance mechanisms associated with conventional nitroimidazoles like metronidazole, and to modulate its selectivity, bioavailability, and potency against resistant pathogens such as Clostridium difficile , Helicobacter pylori , and ESKAPE pathogens . This product is provided For Research Use Only. It is intended for use in in vitro antibacterial screening assays, structure-activity relationship (SAR) studies, and investigations into the mechanism of action of next-generation nitroimidazole derivatives. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c18-14-3-1-2-12(10-14)11-25-17-19-8-9-20(17)16(22)13-4-6-15(7-5-13)21(23)24/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDMABVROYAJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved by reacting a 1,2-diketone with an aldehyde and ammonium acetate under acidic conditions.

    Introduction of the fluorophenyl group: This step involves the nucleophilic substitution of a suitable fluorophenyl halide with a thiol group to form the fluorophenyl sulfanyl intermediate.

    Attachment of the nitrobenzoyl group: The final step involves the acylation of the imidazole ring with a nitrobenzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may serve as a probe for studying biological processes involving imidazole-containing enzymes.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors containing imidazole-binding sites, modulating their activity. The presence of the fluorophenyl and nitrobenzoyl groups can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects: The 4-nitrobenzoyl group in the target compound is a stronger electron-withdrawing group (EWG) compared to 5-bromofuran-2-carbonyl (moderate EWG) or unsubstituted imidazoles . Replacement of the sulfanyl (-S-) group with sulfonyl (-SO₂-) (e.g., in ) increases polarity and oxidation state, altering solubility and metabolic stability.

Hydrophobic Interactions: The 3-(trifluoromethyl)benzyl substituent in introduces greater hydrophobicity than the 3-fluorobenzyl group, which could enhance membrane permeability in biological systems.

Structural Flexibility :

  • Compounds with 4,5-dihydroimidazole cores (e.g., target compound, ) exhibit partial saturation, increasing conformational flexibility compared to fully aromatic imidazoles (e.g., ).

Synthetic Accessibility :

  • Multi-component reactions (e.g., aldehyde + amine + thiol condensations) are widely used for imidazole derivatives . The target compound’s synthesis likely follows similar protocols, with sodium metabisulfite as a catalyst .

Research Findings and Implications

Crystallographic and Structural Studies

  • SHELX and ORTEP programs are critical for resolving crystal structures of imidazole derivatives, enabling precise bond-length and angle measurements . For example, the dihedral angle between the 4-nitrobenzoyl and imidazoline ring in the target compound could be compared to analogs like or to assess planarity and conjugation effects.

Biological Activity

The compound 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16FN2OSC_{17}H_{16}FN_2OS with a molecular weight of approximately 318.38 g/mol. The compound features a fluorophenyl group, a sulfanyl moiety, and a nitrobenzoyl substituent, which contribute to its biological properties.

Biological Activity Overview

Imidazole derivatives have been extensively studied for their antimicrobial , anti-inflammatory , and antitumor activities. The specific biological activities of this compound are summarized below:

Antimicrobial Activity

Recent studies indicate that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus).

CompoundMIC (μg/mL)Bacterial Strain
This compoundTBDMRSA
Control (Vancomycin)0.5-1MRSA

Anti-inflammatory Activity

Imidazole derivatives are also known for their anti-inflammatory effects. The compound's structural features may enhance its interaction with inflammatory pathways, potentially leading to reduced inflammation in preclinical models.

Structure-Activity Relationships (SAR)

The biological activity of imidazole derivatives can often be correlated with specific structural features:

  • Fluorophenyl Group : The presence of fluorine can enhance lipophilicity and improve membrane permeability.
  • Sulfanyl Moiety : This functional group is known to participate in various biochemical interactions, potentially increasing the compound's reactivity with biological targets.
  • Nitrobenzoyl Substituent : This group may contribute to the compound's ability to inhibit specific enzymes or receptors involved in disease processes.

Case Studies

Several studies have explored the biological activity of similar imidazole derivatives:

  • Antimicrobial Efficacy : A study evaluated various imidazole derivatives against a panel of bacteria and fungi, demonstrating that modifications to the imidazole ring significantly affected antimicrobial potency.
  • In Vivo Studies : Preclinical trials involving structurally related compounds showed promising results in reducing tumor growth in animal models, suggesting potential anticancer properties.

Q & A

Q. Key Factors :

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require careful removal to avoid side products.
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve sulfanylation efficiency.
  • Temperature : Moderate heating (60–80°C) balances reaction speed and decomposition risks.

Q. Methodological Answer :

  • 1H/13C NMR : Identify protons and carbons in the imidazole ring (δ 7.0–8.5 ppm for aromatic protons) and sulfanyl group (δ 3.5–4.0 ppm for SCH2). The 4-nitrobenzoyl group shows distinct NO2-coupled aromatic signals.
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO2, ~1520 cm⁻¹) stretches.
  • X-ray Crystallography (): Resolve bond lengths and angles, particularly the dihedral angle between the imidazole ring and 4-nitrobenzoyl group, which affects electronic properties.

Example : The crystal structure of 2-(4-fluorophenyl)-1,4,5-triphenylimidazole () revealed a planar imidazole core with substituent-dependent packing.

Q. Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., cytochrome P450 enzymes). The 4-nitrobenzoyl group may act as an electron-deficient pharmacophore.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The electron-withdrawing nitro group lowers LUMO energy, enhancing electrophilic character.
  • MD Simulations : Study solvation effects and stability in lipid bilayers, critical for membrane permeability.

Theoretical Framework : Link to enzyme inhibition models (e.g., competitive vs. non-competitive) to contextualize findings ().

Q. Resolution Strategies :

Systematic Variation : Synthesize analogs with controlled substituent changes (e.g., replacing -NO2 with -CN).

Kinetic Studies : Compare reaction rates under identical conditions to isolate electronic vs. steric effects.

Cross-Validation : Use multiple assays (e.g., enzymatic inhibition + cellular uptake) to confirm bioactivity.

Q. Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of nitroaromatic vapors.
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste.

Safety Data : While specific toxicity data are unavailable, structurally similar nitroaromatics () are irritants and potential mutagens.

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